molecular formula C6H8F3NO3 B13508016 (R)-2-(2,2,2-Trifluoroacetamido)butanoic acid

(R)-2-(2,2,2-Trifluoroacetamido)butanoic acid

Cat. No.: B13508016
M. Wt: 199.13 g/mol
InChI Key: PEHBBHOVUUQKHN-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(2,2,2-Trifluoroacetamido)butanoic acid is an organic compound with the molecular formula C8H12F3NO3. It is characterized by the presence of a trifluoroacetamido group attached to a butanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2,2,2-Trifluoroacetamido)butanoic acid typically involves the reaction of 2-amino-4-methylpentanoic acid with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .

Industrial Production Methods

Industrial production of ®-2-(2,2,2-Trifluoroacetamido)butanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

®-2-(2,2,2-Trifluoroacetamido)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

®-2-(2,2,2-Trifluoroacetamido)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(2,2,2-Trifluoroacetamido)butanoic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(2,2,2-Trifluoroacetamido)butanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C6H8F3NO3

Molecular Weight

199.13 g/mol

IUPAC Name

(2R)-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid

InChI

InChI=1S/C6H8F3NO3/c1-2-3(4(11)12)10-5(13)6(7,8)9/h3H,2H2,1H3,(H,10,13)(H,11,12)/t3-/m1/s1

InChI Key

PEHBBHOVUUQKHN-GSVOUGTGSA-N

Isomeric SMILES

CC[C@H](C(=O)O)NC(=O)C(F)(F)F

Canonical SMILES

CCC(C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

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